![molecular formula C15H10F3NO3 B2461779 2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid CAS No. 866150-35-8](/img/structure/B2461779.png)

2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

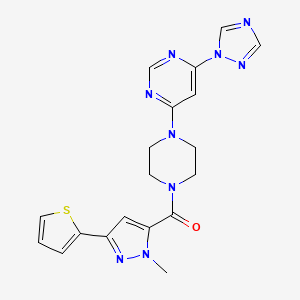

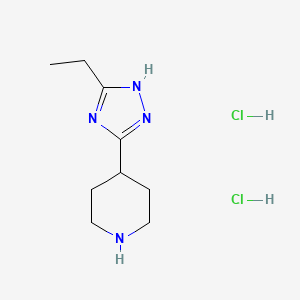

2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid is a derivative of benzoic acid, which is widely used in the synthesis of various organic compounds . It has a molecular formula of CF3C6H4CO2H . This compound has been used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. It has been used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . The mechanism of its synthesis is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with a trifluoromethyl group attached to the benzene ring . The molecular weight of this compound is 190.12 .Chemical Reactions Analysis

This compound participates in various chemical reactions. It has been used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . It was also used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 243.7±40.0 °C at 760 mmHg, a flash point of 101.2±27.3 °C, and a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 38.2±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 135.5±3.0 cm3 .Scientific Research Applications

1. Natural Occurrence and Food Additive Uses

Benzoic acid and its derivatives, including 2-[[2-(trifluoromethyl)benzoyl]amino]benzoic acid, naturally occur in plant and animal tissues. They are widely used as preservatives in food, cosmetic, and pharmaceutical products due to their antibacterial and antifungal properties. These compounds are also common flavoring agents, emphasizing their significance in the food industry and various consumer products (del Olmo, Calzada, & Nuñez, 2017).

2. Biological Activity and Antimicrobial Applications

Synthetic processes involving benzoic acid derivatives, like this compound, have led to the development of compounds with significant antimicrobial activity. These synthesized compounds have been shown to be effective against various microorganisms, making them potential candidates for use in antibacterial and antifungal applications (Khattab, 2005).

3. Role in Plant and Bacterial Biosynthesis

Benzoic acid derivatives are crucial in the biosynthesis of various natural products in plants and bacteria. These compounds serve as important structural elements in the formation of many natural products, including pharmaceuticals of medicinal value to humans. This highlights their role in the natural biosynthetic pathways in both eukaryotic and prokaryotic organisms (Hertweck et al., 2001).

4. Development of Novel Fluorescence Probes

Benzoic acid derivatives are used in the development of novel fluorescence probes for detecting reactive oxygen species. These probes have applications in biological and chemical studies, providing tools for studying the roles of reactive oxygen species in various processes (Setsukinai et al., 2003).

Safety and Hazards

Properties

IUPAC Name |

2-[[2-(trifluoromethyl)benzoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO3/c16-15(17,18)11-7-3-1-5-9(11)13(20)19-12-8-4-2-6-10(12)14(21)22/h1-8H,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGXNUIEVYQZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2461696.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461704.png)

![5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2461705.png)

![4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2461716.png)

![N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2461718.png)

![N-[2-[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2461719.png)